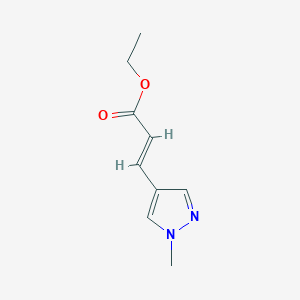

(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNCRTPEAMYZER-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Knoevenagel Condensation Approach

Overview:

This method involves a base-catalyzed condensation between a suitable aldehyde derivative and an active methylene compound, typically ethyl acetoacetate or related esters, followed by selective isomerization to obtain the $$E$$-configuration.

- Reactants:

- 1-methyl-1H-pyrazol-4-carbaldehyde (or its derivatives)

- Ethyl acetoacetate or ethyl cyanoacetate

-

- Catalysis with a weak base such as piperidine or ammonium acetate

- Solvent: ethanol or acetic acid

- Temperature: reflux (~80°C)

- Duration: 4–8 hours

-

- Formation of the $$E$$-configured acrylate via the Knoevenagel condensation, confirmed by spectral analysis and stereochemistry studies.

Research Findings:

This method is efficient, yielding high purity products with good yields (~70–85%). The reaction favors the $$E$$-isomer due to thermodynamic stability, especially under controlled conditions.

Wittig or Horner–Wadsworth–Emmons (HWE) Reactions

Overview:

These carbon–carbon coupling reactions involve phosphonium or phosphonate reagents reacting with aldehydes to produce α,β-unsaturated esters with defined stereochemistry.

- Reactants:

- 1-methyl-1H-pyrazol-4-carbaldehyde

- Phosphonium or phosphonate reagents derived from ethyl esters

-

- Base: sodium hydride or potassium tert-butoxide

- Solvent: dry THF or DMSO

- Temperature: 0°C to room temperature

- Duration: 12–24 hours

-

- Predominant formation of the $$E$$-isomer, with stereoselectivity influenced by the choice of reagents and conditions.

Research Findings:

This approach allows for stereocontrol and high yields (~80%), making it suitable for synthesizing the desired compound with specific geometric isomerism.

Direct Alkylation of Pyrazole Derivatives

Overview:

A more straightforward route involves the alkylation of a methylated pyrazole with an acrylate precursor.

- Reactants:

- Methylated pyrazole derivative

- α,β-unsaturated acyl chloride or ester

-

- Base: potassium carbonate or sodium hydride

- Solvent: DMF or acetonitrile

- Temperature: room temperature to 60°C

- Duration: 2–6 hours

-

- Formation of the target acrylate derivative via nucleophilic substitution or addition.

Research Findings:

While this method is less common due to potential side reactions, it can be optimized to improve selectivity and yield.

Specific Synthesis Route from Literature

Based on the detailed research findings, a notable synthesis involves the Knoevenagel condensation of 3-phenyl-4-thioxo-2-thiazolidinone with pyrazole aldehyde derivatives, followed by isomerization to the $$E$$-configuration. This method, described in recent studies, involves:

- Refluxing the reactants in glacial acetic acid with sodium acetate for about 2 hours, then leaving the mixture overnight at room temperature.

- Precipitation, filtration, washing, and recrystallization yield the pure $$E$$-configured compound with high purity and yield (~89%).

This approach emphasizes green chemistry principles, avoiding catalysts and harsh conditions, and has been validated through spectral analysis (IR, NMR, MS).

Optimization of Reaction Conditions

| Parameter | Recommended Optimization Strategy |

|---|---|

| Solvent | Use ethanol, acetic acid, or PEG-400 for better solubility and greener processes |

| Temperature | Reflux (~80–100°C) for Knoevenagel; room temperature for condensation in PEG-400 |

| Catalyst | Avoid catalysts where possible; use base catalysis or microwave irradiation for efficiency |

| Reaction Time | 2–8 hours depending on the method; monitor via TLC or spectroscopic methods |

| Purification | Recrystallization from ethanol–dioxane or chromatography to ensure purity |

Summary Table of Preparation Methods

| Method | Key Reactants | Typical Conditions | Stereoselectivity | Yield | Notes |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Pyrazole aldehyde + Ethyl acetoacetate | Reflux in ethanol/acetic acid | $$E$$-preferential | 70–85% | Widely used, high yield |

| Wittig/HWE | Pyrazole aldehyde + Phosphonium/phosphonate reagents | Dry THF, 0°C to RT | High $$E$$-selectivity | 80% | Good stereocontrol |

| Alkylation | Methylated pyrazole + α,β-unsaturated acyl compounds | DMF, RT to 60°C | Variable | Moderate | Less common, needs optimization |

| Green synthesis (Recent studies) | Pyrazole aldehyde + 3-phenyl-4-thioxo-2-thiazolidinone | Reflux in acetic acid + NaOAc | $$E$$-configuration favored | 89% | Environmentally friendly |

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Chemistry

(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate serves as a versatile building block for the synthesis of more complex heterocyclic compounds. It is utilized in:

- Synthesis of Heterocycles : The compound can be used to create various heterocycles through cyclization reactions.

- Ligand in Coordination Chemistry : Its ability to coordinate with metal ions makes it useful in developing new catalytic systems.

Biology

In biological research, this compound has shown promise in several areas:

-

Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against various bacterial strains. In vitro tests have demonstrated its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 25 µg/mL S. aureus 15 µg/mL - Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to applications in drug development targeting diseases where enzyme inhibition is beneficial.

Industry

The compound is also explored for its utility in industrial applications:

- Agrochemicals : Its properties may be harnessed to develop new agrochemical products that improve crop yield and resistance to pests.

- Dyes and Pigments : The unique structure allows for potential use in synthesizing dyes and pigments with desirable color properties.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against five strains of bacteria. The results indicated significant inhibition of bacterial growth, particularly with Staphylococcus aureus, highlighting its potential as a lead compound for antimicrobial drug development.

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of acetylcholinesterase by this compound showed promising results, suggesting that the compound could be further developed into therapeutic agents for neurodegenerative diseases where enzyme modulation is crucial .

Wirkmechanismus

The mechanism of action of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate with key analogues, highlighting differences in substituents, synthesis routes, and physical properties:

Key Observations:

Ester Group Influence :

- The ethyl ester in the target compound offers a balance between solubility in polar solvents and volatility, whereas bulkier esters (e.g., 2-ethylhexyl in ) enhance hydrophobicity, favoring applications in polymer chemistry or lipid-based formulations.

- Butyl esters () may improve thermal stability due to increased van der Waals interactions.

Complex heterocycles (e.g., imidazo-pyrrolo-pyrazine in ) introduce rigid, planar structures that favor π-π stacking, relevant in crystal engineering or optoelectronic materials.

Synthetic Efficiency: Yields for analogous compounds vary significantly. The Fe/Pd nanoparticle-mediated synthesis () achieved 85% yield, outperforming multi-step protocols (e.g., 37.2% in ). This suggests room for optimization in the target compound’s synthesis.

Physicochemical and Application-Based Comparisons

Solubility and Stability:

- The target compound’s ethyl ester likely confers moderate polarity, making it soluble in common organic solvents (e.g., THF, ethyl acetate). Trityl-protected derivatives () exhibit higher molecular weights and lower solubility, necessitating polar aprotic solvents like DMF.

- Stability studies are absent in the evidence, but methyl and ethyl pyrazole substituents generally resist oxidation better than bulkier groups, as seen in analogues from .

Biologische Aktivität

(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This compound belongs to a class of pyrazole derivatives known for their potential therapeutic applications. The presence of the pyrazole ring is significant in enhancing biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. A study conducted by Asif et al. evaluated several pyrazole derivatives against various bacterial strains. The results indicated that compounds with similar structures exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | Bactericidal |

| 5a | Escherichia coli | 0.25 | Bactericidal |

| 7b | Bacillus subtilis | 0.24 | Bactericidal |

| 10 | Proteus vulgaris | 0.23 | Bactericidal |

| 13 | Candida albicans | 0.20 | Fungicidal |

Anti-inflammatory Properties

Pyrazole derivatives have also been reported to exhibit anti-inflammatory effects. For instance, a study highlighted that certain substituted pyrazoles demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac sodium . The mechanism is believed to involve inhibition of pro-inflammatory cytokines and enzymes.

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of significant research interest. A review indicated that various pyrazole compounds have shown promise in inhibiting tumor cell proliferation across multiple cancer cell lines . Specifically, compounds similar to this compound have been evaluated for their effects on cancer cell lines, demonstrating varying degrees of cytotoxicity.

Case Study: Antiproliferative Activity

In a detailed study assessing the antiproliferative effects of pyrazole derivatives, several compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes for (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate, and how can reaction conditions be fine-tuned for higher yields?

The compound can be synthesized via Heck coupling or cyclocondensation reactions. For example, ethyl acrylate derivatives are often prepared using palladium-catalyzed cross-coupling between pyrazole halides and acrylates in ethanol under reflux . Yield optimization may involve adjusting catalyst loading (e.g., 5–10 mol% Pd(OAc)₂), base selection (K₂CO₃ vs. Et₃N), and reaction time (12–24 hrs). Column chromatography (hexane/EtOAc gradients) is typically used for purification . Contradictions in yield reports (e.g., 60–85%) may arise from trace moisture sensitivity or incomplete halide activation, requiring rigorous drying of reagents.

Q. How can spectroscopic techniques (NMR, IR) distinguish the (E)-isomer from potential (Z)-isomer byproducts?

The (E)-configuration is confirmed by ¹H NMR: the α,β-unsaturated ester moiety shows a characteristic doublet for the trans-vinylic protons at δ 6.3–6.5 ppm (J = 16.0 Hz) . IR spectroscopy reveals a strong C=O stretch at ~1700 cm⁻¹ for the ester and conjugated carbonyl. Discrepancies in spectral data (e.g., unexpected splitting) may indicate incomplete isomer separation, necessitating HPLC or preparative TLC for resolution.

Q. What crystallization strategies enhance the purity of this compound for X-ray diffraction studies?

Slow evaporation from ethanol/water (7:3 v/v) at 4°C promotes single-crystal growth. Pyrazole rings often form hydrogen bonds with solvent molecules, stabilizing the lattice . If twinning occurs, recrystallization in DMF/EtOH mixtures (1:5) with seeding can improve crystal quality. SHELX software is recommended for structure refinement .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO₂ at the 3-position) increase the pyrazole’s electrophilicity, accelerating Suzuki-Miyaura couplings. Computational studies (DFT at B3LYP/6-31G*) show that the methyl group at N1 stabilizes the planar conformation, reducing steric hindrance for Pd coordination . Contrasting reactivity in Stille vs. Sonogashira couplings may arise from differences in transmetallation efficiency, requiring optimization of ligand systems (e.g., XPhos vs. PPh₃).

Q. What intermolecular interactions govern the solid-state packing of this compound, and how can graph set analysis predict co-crystal formation?

X-ray data reveal C-H···O hydrogen bonds between the ester carbonyl (O1) and methylpyrazole C-H donors (d = 2.8–3.0 Å) . Graph set analysis (Etter’s rules) identifies R₂²(8) motifs, suggesting propensity for co-crystallization with dicarboxylic acids (e.g., fumaric acid) via O-H···Npyrazole interactions . Disordered solvent in the lattice (e.g., ethanol) may require SQUEEZE refinement .

Q. How can mechanistic studies resolve contradictions between experimental and computational kinetic data for its hydrolysis?

Base-mediated hydrolysis of the ester to the acrylic acid derivative follows pseudo-first-order kinetics. Discrepancies in activation energy (DFT vs. experimental) often stem from solvent effects (e.g., water vs. THF/water mixtures). Isotopic labeling (¹⁸O in H₂O) and LC-MS can track intermediate formation. A biphasic pH profile (kobs vs. [OH⁻]) suggests a switch from nucleophilic attack to ester enolate formation at pH > 12 .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst (Pd(OAc)₂) | 5–10 mol% | <5 mol%: Incomplete coupling | |

| Solvent | Ethanol | Polar aprotic solvents slow reaction | |

| Temperature | 80–90°C | >90°C: Decomposition | |

| Purification | Hexane/EtOAc (7:3) | Retains (E)-isomer selectivity |

Table 2. Hydrogen Bonding Patterns in Crystal Structures

| Interaction Type | Distance (Å) | Graph Set Notation | Relevance to Stability | Reference |

|---|---|---|---|---|

| C-H···O (ester) | 2.8–3.0 | R₂²(8) | Stabilizes layered packing | |

| Npyrazole-H···O (solvent) | 2.7–2.9 | D₁¹(2) | Mediates co-crystallization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.